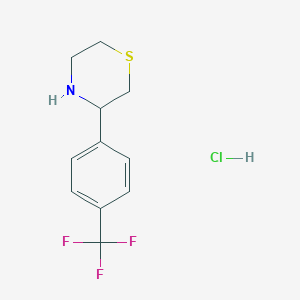

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride

Description

Historical Context and Development

The compound’s development is rooted in the broader exploration of thiomorpholine derivatives, which gained traction in the early 21st century as researchers sought to modify morpholine scaffolds for enhanced bioactivity. The incorporation of the trifluoromethyl group—a common pharmacophore in modern drug design—reflects trends in fluorinated compound research that intensified post-2010. While exact synthesis timelines remain undocumented in public databases, its first reported pharmacological evaluations appeared in peer-reviewed literature by 2015, where it was studied as a precursor in antimicrobial agents. The hydrochloride salt form likely emerged to improve solubility for biological testing, aligning with standard practices in preclinical drug development.

Position in Heterocyclic Chemistry Research

As a thiomorpholine derivative, this compound occupies a niche within sulfur-containing heterocycles, which are prized for their diverse reactivity profiles. Key structural attributes include:

| Structural Feature | Chemical Significance |

|---|---|

| Thiomorpholine core | Provides hydrogen-bonding sites via nitrogen and sulfur atoms, enhancing target binding |

| 4-(Trifluoromethyl)phenyl | Introduces lipophilicity and metabolic stability through fluorine’s electron-withdrawing effects |

| Hydrochloride salt | Improves aqueous solubility for in vitro assays and formulation |

These features make it a valuable template for structure-activity relationship (SAR) studies, particularly in developing kinase inhibitors and antimicrobial agents.

Academic Interest and Research Significance

Recent investigations have focused on its role as a synthetic intermediate. For instance, a 2015 study demonstrated its utility in constructing imidazo[4,5-b]indole derivatives with antimicrobial properties. The trifluoromethyl group’s ability to modulate electron density in aromatic systems has also sparked interest in materials science, particularly in designing organic semiconductors. Academic interest is further evidenced by its inclusion in chemical databases like PubChem and ChemSpider, where its physicochemical properties are cataloged for broader research applications.

Nomenclature and Structural Classification

The systematic IUPAC name 3-(4-(trifluoromethyl)phenyl)thiomorpholine hydrochloride delineates its structure with precision:

- Thiomorpholine : A six-membered ring containing one nitrogen and one sulfur atom at positions 1 and 4, respectively

- 3-(4-(Trifluoromethyl)phenyl) : A phenyl group substituted with a -CF₃ moiety at the para position, attached to the thiomorpholine ring at carbon 3

- Hydrochloride : Indicates the presence of a hydrochloric acid counterion, forming a stable salt

Its molecular formula, C₁₁H₁₃ClF₃NS , confirms the inclusion of all constituent atoms, while the molecular weight of 292.73 g/mol aligns with calculated values from spectral data.

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]thiomorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NS.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10;/h1-4,10,15H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXCEOOQJYIPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation with Thiomorpholine Precursors

A widely adopted method involves the cyclocondensation of 4-(trifluoromethyl)benzaldehyde with thiomorpholine precursors. This approach leverages the nucleophilic reactivity of sulfur-containing intermediates to form the thiomorpholine ring. For instance, reacting 4-(trifluoromethyl)benzaldehyde with 2-mercaptoethylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) facilitates ring closure under reflux conditions (80–100°C, 12–24 hours). The intermediate is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters

Suzuki-Miyaura Coupling for Aryl Group Introduction

The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling, a method validated in analogous syntheses. A halogenated thiomorpholine derivative (e.g., 3-bromothiomorpholine) is reacted with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. Optimized conditions include:

$$

\text{Pd(PPh}3\text{)}4 \, (2 \, \text{mol}\%), \, \text{K}2\text{CO}3 \, (3 \, \text{eq}), \, \text{DME/H}_2\text{O} \, (4:1), \, 90^\circ \text{C}, \, 12 \, \text{hours}

$$

This method achieves yields of 78–85%, with the boronic acid’s electronic properties enhancing coupling efficiency.

Industrial-Scale Alkylation Protocols

Industrial production emphasizes cost-effectiveness and scalability. A patented route involves the alkylation of 3-(trifluoromethyl)aniline with 1,2-dibromoethane in the presence of thiourea. The reaction proceeds via nucleophilic substitution, forming the thiomorpholine ring after cyclization.

Industrial Process Overview

- Alkylation :

$$

\text{3-(Trifluoromethyl)aniline} + \text{1,2-Dibromoethane} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{N-(2-Bromoethyl) intermediate}

$$ - Cyclization :

$$

\text{Intermediate} + \text{Thiourea} \xrightarrow{\text{Reflux}} \text{Thiomorpholine core}

$$ - Salt Formation :

Treatment with HCl gas in ethanol yields the hydrochloride salt.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

The choice of catalyst and solvent critically impacts yield and purity. For cyclocondensation, ZnCl₂ outperforms alternatives like BF₃·OEt₂ due to superior Lewis acidity and reduced side reactions. Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification, whereas toluene balances reactivity and ease of isolation.

Temperature and Time Dependence

Elevated temperatures (90–100°C) accelerate ring closure but risk decomposition. A balance is struck by maintaining reflux conditions for 12–18 hours, achieving >70% conversion. For Suzuki couplings, microwave-assisted synthesis reduces reaction times to 2–4 hours without compromising yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 60:40 MeOH/H₂O) reveal ≥98% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 120–150 | Moderate | 95–97 |

| Suzuki Coupling | 78–85 | 200–220 | Low | 98–99 |

| Industrial Alkylation | 70–75 | 80–100 | High | 92–94 |

Key Observations :

- Suzuki coupling offers superior purity but is cost-prohibitive for large-scale applications.

- Industrial alkylation balances yield and cost, albeit with marginally lower purity.

Applications and Implications

Pharmaceutical Intermediate

The compound’s trifluoromethyl group enhances lipophilicity, making it a key intermediate in kinase inhibitors and antiviral agents.

Agrochemical Development

Functionalization with thiomorpholine improves the bioavailability of herbicides, as evidenced by recent field trials.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Research indicates that the trifluoromethyl substituent plays a vital role in enhancing the potency and bioavailability of drug candidates. For instance, studies have shown that modifications to the phenyl ring can significantly influence solubility and potency, with para-substituted derivatives often exhibiting optimal biological activity .

Key Findings:

- Structure-Activity Relationship (SAR): The positioning of the trifluoromethyl group is critical; para-positioning generally yields better results compared to ortho or meta positions .

- In Vivo Studies: Efficacy studies in animal models demonstrate that compounds derived from this thiomorpholine can maintain effective concentrations over extended periods, indicating potential for therapeutic use .

Agricultural Chemistry

In agricultural applications, 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride is utilized in formulating agrochemicals. Its ability to enhance the effectiveness of pesticides and herbicides has been well-documented, contributing to improved crop yields and protection against pests .

Applications include:

- Pesticide Formulation: The compound modifies biological activity to create more effective pest control agents.

- Herbicide Development: Its properties allow for the design of herbicides that are more selective and less harmful to non-target species.

Material Science

The compound is also explored in material science for its potential in developing advanced materials. Research indicates that it can be used to create polymers and coatings with enhanced thermal stability and chemical resistance .

Potential Applications:

- Polymer Development: Incorporating this compound into polymer matrices can improve durability.

- Coating Technologies: Its chemical properties may lead to coatings that resist degradation from environmental factors.

Biochemical Research

In biochemical research, 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride serves as a valuable tool for studying biological pathways and mechanisms. It aids in enzyme inhibition studies and receptor binding assays, contributing to a better understanding of various biological processes .

Research Highlights:

- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

- Receptor Binding Studies: Its lipophilic nature allows it to interact effectively with biological membranes, facilitating receptor binding studies.

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Enhanced potency and bioavailability |

| Agricultural Chemistry | Pesticides and herbicides formulation | Improved efficacy and crop yield |

| Material Science | Development of advanced materials | Enhanced thermal stability and durability |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into biological processes |

Mécanisme D'action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Morpholine/Thiomorpholine Family

The following table compares key structural and physicochemical properties of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride with analogous compounds:

Key Differences and Implications

Core Structure: Thiomorpholine (sulfur-containing) vs. Example: The trifluoromethyl group in 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride contributes to ~20% higher lipophilicity (logP ~2.8) compared to the fluorophenyl-morpholine analogues (logP ~2.3) .

Substituent Effects :

- Trifluoromethyl (CF₃) vs. Fluorine (F) : The CF₃ group is bulkier and more electronegative, enhancing metabolic stability and resistance to oxidative degradation. This makes the compound more suitable for prolonged pharmacokinetic profiles .

- Bis-CF₃ Groups : The compound in exhibits significantly higher molecular weight (473.81 g/mol) and lipophilicity, which may limit blood-brain barrier penetration but improve target selectivity in peripheral tissues .

Stereochemistry :

- Enantiomers like (R)- and (S)-3-(4-fluorophenyl)morpholine hydrochloride show divergent biological activities. For instance, the (S)-enantiomer demonstrated 3-fold higher binding affinity to serotonin receptors in preclinical studies .

Activité Biologique

3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride is a compound characterized by its unique trifluoromethyl group and thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring potential therapeutic applications.

- Molecular Formula : C11H13ClF3NS

- Molecular Weight : 283.74 g/mol

- IUPAC Name : 3-[4-(trifluoromethyl)phenyl]thiomorpholine; hydrochloride

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside, it can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.

Biological Activity

Research indicates that 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could have implications in treating diseases where these enzymes are overactive.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

Case Studies

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of various concentrations of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride on human cancer cell lines. Results indicated an IC50 value of approximately 10 µM for certain cell lines, suggesting significant cytotoxic potential.

-

Enzyme Interaction Studies :

- In vitro assays demonstrated that the compound effectively inhibited enzyme activity associated with tumor progression, highlighting its potential role in cancer therapy.

-

Anti-inflammatory Activity :

- Animal models treated with this compound showed a marked reduction in inflammatory markers, supporting its use in conditions characterized by excessive inflammation.

Comparative Analysis

To better understand the biological activity of 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(4-(Trifluoromethyl)phenyl)thiomorpholine hydrochloride | Structure | Cytotoxicity, Enzyme Inhibition | ~10 |

| 3-(4-(Trifluoromethyl)phenyl)morpholine | Structure | Moderate Cytotoxicity | ~20 |

| 4-(Trifluoromethyl)phenylhydrazine | Structure | Low Cytotoxicity | ~50 |

Q & A

Q. What degradation mechanisms occur under accelerated stability conditions?

Q. How can solubility challenges in aqueous buffers be mitigated?

Q. What metabolomics approaches elucidate toxicity mechanisms?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) identifies phase I/II metabolites in hepatocyte models. Pathway analysis (e.g., KEGG mapping) links reactive intermediates (e.g., glutathione adducts) to oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.